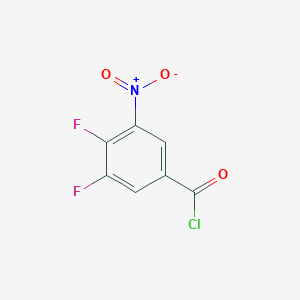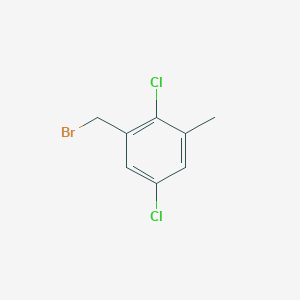![molecular formula C13H15NO3 B1411482 [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid CAS No. 2108810-86-0](/img/structure/B1411482.png)
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
Vue d'ensemble
Description
“[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid” is a compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . This compound has a molecular weight of 233.27 .
Molecular Structure Analysis
The molecular structure of “[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid” is represented by the linear formula C13H15NO3 . The InChI code for this compound is 1S/C13H15NO3/c1-9(2)14-7-6-10-11(14)4-3-5-12(10)17-8-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound “[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid” has a molecular weight of 233.27 . It is represented by the linear formula C13H15NO3 .Applications De Recherche Scientifique
Stereochemical Investigation :
- A study by El-Samahy (2005) explored the reaction of (E)-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters with methyl ethyl ketone, leading to the formation of various diastereomeric mixtures and methylated products. The structural assignments of these new compounds were based on their chemical and spectroscopic properties (El-Samahy, 2005).
Acylation of Amines and Pyrazole :
- Arutjunyan et al. (2013) synthesized new amides and 1-acylpyrazole by acylating various amines and pyrazole with [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, obtained through the hydrolysis of a previously synthesized acetonitrile (Arutjunyan et al., 2013).
Synthesis and Pharmacological Screening :
- Rubab et al. (2017) conducted research on the synthesis of 2-(1H-Indol-3-yl)acetohydrazides and their derivatives, evaluating their anti-bacterial, anti-enzymatic, and therapeutic potentials. The study indicated that some compounds exhibited antibacterial activities and enzyme inhibitory potentials, suggesting their potential as therapeutic agents (Rubab et al., 2017).
Novel Oxidations :
- Morales-Ríos et al. (1993) investigated the oxidation and nitration of 1,3-disubstituted indole derivatives, leading to the formation of novel functionalized 2-hydroxyindolenines and other derivatives. This study contributed to the understanding of the chemical behavior of indole derivatives under various conditions (Morales-Ríos et al., 1993).
Colorimetric Estimation :
- Chrastil (1976) developed a method for the colorimetric estimation of indole-3-acetic acid in biological mixtures, utilizing a reaction that forms a stable colored complex. This method offered a specific way to measure indole-3-acetic acid, contributing to its analytical applications (Chrastil, 1976).
Synthesis of Indoloketopiperazines :
- Ghandi et al. (2012) described a novel synthetic approach for indoloketopiperazine derivatives using a three-component Ugi reaction. This research provided a new method for producing a series of substituted derivatives in moderate to high yields (Ghandi et al., 2012).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to various therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, indicating that they likely have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-(1-propan-2-ylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)14-7-6-10-11(14)4-3-5-12(10)17-8-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLYPRHQPRXXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















